molecular formula C8H3F6NO3 B3039417 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 104678-88-8

4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B3039417
CAS No.: 104678-88-8
M. Wt: 275.1 g/mol
InChI Key: ZNKMWLOCUFKJKX-UHFFFAOYSA-N
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Description

4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by three distinct substituents: a nitro group at position 4, a trifluoromethoxy group at position 1, and a trifluoromethyl group at position 2. Fluorinated aromatic compounds are widely studied in medicinal and agrochemical research due to their metabolic stability and ability to modulate lipophilicity .

Properties

IUPAC Name

4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(15(16)17)1-2-6(5)18-8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKMWLOCUFKJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205662
Record name 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104678-88-8
Record name 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104678-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Fluoridation-Nitration Route from Anisole Derivatives

The patent WO2016125185A2 outlines a three-step process starting from anisole (methoxybenzene):

Step 1: Chlorination of Anisole
Anisole undergoes radical-initiated chlorination in the presence of 4-chlorobenzotrifluoride as a solvent under UV illumination. Chlorine gas is introduced at 90–100°C with azobisisobutyronitrile (AIBN) as a catalyst, yielding trichloromethoxybenzene. Key parameters include a chlorine flow rate of 15–20 LPH and a reaction time of 4–5 hours, achieving near-quantitative conversion.

Step 2: Fluoridation with Anhydrous Hydrogen Fluoride (AHF)
Trichloromethoxybenzene reacts with AHF in a stainless steel autoclave at 80°C for 4–6 hours under autogenous pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, producing trifluoromethoxybenzene. Distillation under atmospheric pressure isolates the product with 70–75% yield.

Step 3: Nitration and Trifluoromethylation
Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in dichloromethane (DCM) at 0–35°C. The para-nitro isomer dominates (90% selectivity), with the ortho isomer as a minor byproduct. Layer separation and solvent evaporation yield 1-nitro-4-trifluoromethoxybenzene. To introduce the trifluoromethyl group at position 2, additional steps such as Friedel-Crafts alkylation or directed ortho-metalation followed by trifluoromethylation would be required, though these are not detailed in the cited sources.

Trifluoromethylation-Nitration Route from 4-Chloro-2-Trifluoromethylphenol

ChemicalBook documents a streamlined three-step synthesis starting from 4-chloro-2-trifluoromethylphenol:

Step 1: Trifluoromethoxy Group Introduction
The phenol group is converted to a trifluoromethoxy group via reaction with trifluoromethylating agents such as trifluoromethanesulfonyl chloride in the presence of a base. This step proceeds at 50–60°C in aprotic solvents like tetrahydrofuran (THF), achieving 85–90% yield.

Step 2: Nitration
The intermediate 1-(trifluoromethoxy)-2-trifluoromethylbenzene undergoes nitration using fuming HNO₃ in H₂SO₄ at 0–10°C. The low temperature ensures para selectivity (>95%), avoiding over-nitration. After quenching in ice water, the product is extracted with DCM and purified via column chromatography, yielding 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene with 80–85% purity.

Step 3: Final Purification
Recrystallization from hexane/ethyl acetate mixtures elevates purity to >99%, as confirmed by HPLC.

Comparative Analysis of Methodologies

Parameter Halogenation-Fluoridation-Nitration Trifluoromethylation-Nitration
Starting Material Anisole 4-Chloro-2-trifluoromethylphenol
Key Reagents Cl₂, AHF, HNO₃/H₂SO₄ Trifluoromethylating agents, HNO₃
Total Steps 3 3
Overall Yield ~60% ~70%
Regioselectivity 90% para >95% para
Purity After Purification 99–99.5% >99%
Environmental Concerns HF handling, chlorinated solvents Less hazardous intermediates

The trifluoromethylation-nitration route offers superior regioselectivity and avoids hazardous AHF, making it preferable for lab-scale synthesis. However, the halogenation route benefits from cheaper starting materials and scalability.

Reaction Mechanism and Optimization

Nitration Regioselectivity

The electron-withdrawing trifluoromethoxy and trifluoromethyl groups deactivate the benzene ring, directing nitration to the para position. Computational studies suggest that the trifluoromethoxy group exerts a stronger directing effect than the trifluoromethyl group due to its higher electronegativity. Kinetic control at low temperatures (0–10°C) further enhances para selectivity.

Solvent and Catalyst Effects

  • Chlorination: Benzotrifluoride solvents enhance radical stability during chlorination, reducing side products.
  • Fluoridation: AHF acts as both a reagent and catalyst, with stainless steel reactors preventing corrosion.
  • Nitration: Dichloromethane minimizes sulfonation side reactions by stabilizing the nitronium ion (NO₂⁺).

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Amino-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been explored for its potential as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl and trifluoromethoxy groups enhance lipophilicity and metabolic stability, making it a valuable building block for drug candidates targeting various diseases.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The introduction of nitro groups is known to enhance biological activity against certain pathogens, suggesting that this compound may also possess antimicrobial properties worthy of further investigation.

Pesticide Development

The compound's fluorinated structure is advantageous in developing novel pesticides, offering improved efficacy and reduced environmental impact compared to traditional compounds. Its stability under various environmental conditions makes it an attractive candidate for agricultural applications.

Herbicide Formulations

Fluorinated aromatic compounds are often used in herbicides due to their ability to disrupt plant growth processes. The specific application of this compound in herbicide formulations could lead to more effective weed management strategies.

Polymer Chemistry

In material science, 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and advanced materials.

Surface Modifications

The compound can be utilized for surface modification processes to impart hydrophobic properties to materials, thereby enhancing their durability and resistance to corrosion.

Synthesis of Fluoroaromatic Compounds

A study demonstrated the use of 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene as a precursor in synthesizing various fluoroaromatic compounds through nucleophilic aromatic substitution reactions, highlighting its utility in producing complex molecular architectures essential for drug discovery.

Another investigation focused on evaluating the biological activity of derivatives synthesized from this compound against specific bacterial strains, revealing promising results that warrant further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene and its derivatives depends on the specific application and target. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and applications can be contextualized by comparing it to analogs with varying substituents, positions, or functional groups. Key comparisons include:

Anticancer Activity Analogs

  • Compounds 9b/d (trifluoromethyl-substituted) : In a study on benzothiazole derivatives, trifluoromethyl-substituted compounds (9b/d) exhibited significantly higher antiproliferative activity against cancer cell lines compared to methoxy (9a) or trifluoromethoxy (9c) analogs. This highlights the superior bioactivity of trifluoromethyl groups over other EWGs in similar scaffolds .
  • Role of Nitro Group: The nitro group at position 4 in the target compound may enhance cytotoxicity, as nitro-substituted aromatic systems are known to interfere with cellular redox processes .

Pesticide Analogs

  • The target compound’s nitro group is directly on the benzene ring, which may alter its environmental persistence or target specificity .
  • The ethoxy group in oxyfluorfen introduces steric and electronic differences compared to the trifluoromethoxy group in the target compound .

Fluorinated Intermediates

  • 2-Nitro-1,4-bis(trifluoromethyl)benzene (CAS 320-88-7) : Contains two trifluoromethyl groups at positions 1 and 4, demonstrating how increased fluorine content can amplify lipophilicity and thermal stability .

Data Tables: Structural and Functional Comparison

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene Nitro (4), CF₃O (1), CF₃ (2) Not provided Potential anticancer intermediate
Nitrofluorfen 2-Cl, 4-NO₂ (phenoxy), 4-CF₃ Not provided Herbicide
2-Nitro-1,4-bis(trifluoromethyl)benzene NO₂ (2), CF₃ (1,4) 320-88-7 High thermal stability
4-Bromo-2-nitro-1-(trifluoromethyl)benzene Br (4), NO₂ (2), CF₃ (1) 251115-21-6 Synthesis intermediate
1-Nitro-4-(trifluoromethoxy)benzene NO₂ (1), CF₃O (4) 103962-05-6 Chemical precursor

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Group Synergy : The combination of nitro, trifluoromethoxy, and trifluoromethyl groups creates a strongly electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution or redox reactions. This synergy is critical in agrochemicals like nitrofluorfen, where EWGs stabilize reactive intermediates .
  • Fluorine’s Role in Bioactivity: Fluorine atoms improve membrane permeability and metabolic stability. In anticancer analogs, trifluoromethyl groups increase antiproliferative activity by 2–3 fold compared to non-fluorinated substituents .
  • Positional Effects : The nitro group at position 4 (para to CF₃O) in the target compound may optimize electronic effects for binding to biological targets, whereas meta or ortho positions (e.g., in 2-Nitro-1,4-bis(trifluoromethyl)benzene) could alter steric interactions .

Biological Activity

4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is an organofluorine compound known for its unique structural features, which include a nitro group and trifluoromethoxy and trifluoromethyl substituents. These characteristics contribute to its diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C7H4F6N2O3
  • Molecular Weight : 265.11 g/mol
  • Physical State : Pale yellow liquid at room temperature
  • Density : Approximately 1.4 g/cm³
  • Boiling Point : 251.8 °C

Biological Activity Overview

The biological activity of 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been explored in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and cytotoxicity.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit significant enzyme inhibition properties. In particular, studies have demonstrated that similar compounds can inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin lightening agents. For example, a related study reported IC50 values for trifluoromethoxy-substituted compounds ranging from 1.71 to 4.39 µM, comparable to standard inhibitors like kojic acid .

Antimicrobial Activity

The antimicrobial properties of organofluorine compounds have been widely studied. A case study involving a series of nitro-substituted benzene derivatives revealed that compounds with trifluoromethoxy groups displayed enhanced antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Cytotoxicity Studies

Cytotoxic effects have also been evaluated using cell lines such as HeLa and MCF-7. Preliminary findings suggest that 4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene exhibits moderate cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells .

Data Tables

Biological Activity IC50 (µM) Reference
Tyrosinase Inhibition1.71 - 4.39
Antibacterial ActivityVaries
Cytotoxicity (HeLa)Varies

Case Study 1: Enzyme Inhibition

A study conducted on a series of nitro-substituted phenols demonstrated that the introduction of trifluoromethoxy groups significantly enhanced the inhibitory effects on tyrosinase. The study found that the presence of both nitro and trifluoro groups synergistically increased enzyme inhibition compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various organofluorine compounds was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethoxy substitutions exhibited higher antimicrobial activity than their non-fluorinated counterparts.

Q & A

Q. Basic Synthesis Methodology

  • Nitration of Trifluoromethoxy-Benzene Derivatives : Nitration at the para position of trifluoromethoxybenzene derivatives is a key step. For example, 4-(trifluoromethoxy)nitrobenzene (CAS 713-65-5) is synthesized via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .
  • Halogenation Followed by Functionalization : Bromination or iodination (e.g., 2-bromo-4-nitro-1-(trifluoromethoxy)benzene, CAS 200958-40-3) can precede nitration, where the halogen acts as a directing group. Reaction efficiency depends on the halogen’s electronegativity and steric effects .
  • Yield Optimization : Lower temperatures (≤10°C) and slow reagent addition reduce decomposition. Purity (>98%) is achieved via column chromatography using hexane/ethyl acetate gradients .

What safety protocols are critical when handling nitro- and trifluoromethyl-substituted aromatic compounds?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators for volatile intermediates .
  • Waste Management : Segregate halogenated waste (e.g., bromo/nitro byproducts) in labeled containers for professional disposal. Avoid aqueous neutralization due to potential exothermic reactions .
  • Emergency Measures : For spills, use inert adsorbents (vermiculite) and avoid direct contact. Follow H303+H313+H333 hazard codes, which indicate toxicity upon ingestion, dermal contact, or inhalation .

How can researchers optimize purification and storage of nitro-trifluoromethoxybenzene derivatives?

Q. Basic Methodological Considerations

  • Purification Techniques :
    • Recrystallization : Use ethanol/water mixtures for high-purity crystals (mp 105–112°C observed in 4-nitrobenzenesulfonic acid analogs) .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve nitro isomers effectively .
  • Storage : Store in amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles for solutions .

What spectroscopic techniques are most reliable for characterizing trifluoromethoxy-nitrobenzene derivatives?

Q. Basic Characterization Workflow

  • NMR : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃, δ -55 to -58 ppm) and trifluoromethyl (-CF₃, δ -63 to -67 ppm) groups. ¹H NMR resolves nitro-adjacent protons (δ 7.5–8.5 ppm) .
  • MS : High-resolution ESI-MS confirms molecular ions (e.g., C₇H₃F₃NO₃: [M+H]⁺ at 242.01 m/z) and fragments (loss of NO₂ or CF₃ groups) .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic .

How do substituent positions (ortho, meta, para) affect the reactivity of nitro-trifluoromethoxybenzene in electrophilic substitutions?

Q. Advanced Mechanistic Analysis

  • Electronic Effects : The nitro group (-NO₂) is a strong meta-directing deactivator, while trifluoromethoxy (-OCF₃) is ortho/para-directing but electron-withdrawing. In 3-nitro-4-chlorotrifluoromethoxybenzene (CAS 588-09-0), the chlorine at position 4 further deactivates the ring, reducing nitration rates .
  • Steric Hindrance : Para-substituted derivatives (e.g., 4-(trifluoromethoxy)nitrobenzene) exhibit faster reaction kinetics than ortho analogs due to reduced steric clash .
  • Comparative Reactivity : Halogens (Br, Cl) at position 2 slow nitration by 30–40% compared to hydrogen, as seen in bromo-nitro derivatives (CAS 200958-40-3) .

What computational methods are used to predict the conformational stability of trifluoromethoxy-nitrobenzene derivatives?

Q. Advanced Modeling Approaches

  • Ab Initio Calculations : Gas-phase electron diffraction and DFT (B3LYP/6-311+G(d)) reveal that the trifluoromethoxy group adopts a planar conformation with the benzene ring, minimizing steric strain .
  • Solvent Effects : COSMO-RS simulations predict increased dipole moments in polar solvents (ε > 15), stabilizing the nitro group’s resonance structures .
  • Reactivity Predictions : Transition-state modeling (e.g., for nitration) identifies activation energies ~25 kcal/mol higher for ortho-substituted derivatives than para .

How should researchers resolve contradictions in reported reaction yields for halogenated nitro-trifluoromethoxybenzenes?

Q. Advanced Data Analysis

  • Case Study : Discrepancies in bromination yields (45–70%) for 2-bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) arise from solvent purity and catalyst loading. Replicating under anhydrous DCM with FeBr₃ (5 mol%) yields consistent 68% .
  • Statistical Validation : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry). For example, ANOVA reveals that excess Br₂ (>1.2 eq.) reduces yields due to dibromination .

What strategies improve regioselectivity in the nitration of trifluoromethoxybenzene analogs?

Q. Advanced Reaction Optimization

  • Directed Ortho-Metalation : Use LDA to deprotonate position 2, followed by quenching with NO₂⁺ sources. Achieves >80% ortho-nitration in 2-(trifluoromethoxy)bromobenzene derivatives .
  • Microwave-Assisted Nitration : Reduces reaction time from 24h to 2h, enhancing para-selectivity (90%) via rapid heating (150°C) and controlled microwave energy .

How do halogen substituents influence the stability and further functionalization of nitro-trifluoromethoxybenzene?

Q. Advanced Comparative Study

  • Stability Trends : Iodo derivatives (e.g., 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, CAS 886762-35-2) exhibit lower thermal stability (decomposition at 80°C) vs. bromo analogs (stable to 120°C) due to weaker C-I bonds .
  • Functionalization : Suzuki coupling with arylboronic acids proceeds efficiently for bromo derivatives (80–90% yield) but fails for chloro analogs due to poorer leaving-group ability .

What crystallographic techniques confirm the structure of nitro-trifluoromethoxybenzene derivatives?

Q. Advanced Structural Confirmation

  • Single-Crystal XRD : Resolves bond lengths (C-F: 1.33–1.35 Å) and dihedral angles (N-O₂ vs. O-CF₃: 5–10° tilt) in compounds like N-(4-{4-[2-(trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide .
  • Powder XRD : Matches experimental patterns with simulated data (Mercury 4.0) to validate bulk purity (>95% crystallinity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
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4-Nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

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